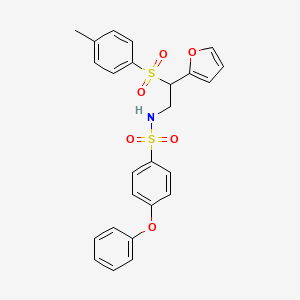

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S2/c1-19-9-13-22(14-10-19)33(27,28)25(24-8-5-17-31-24)18-26-34(29,30)23-15-11-21(12-16-23)32-20-6-3-2-4-7-20/h2-17,25-26H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJSGFZUPQBDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the furan derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Coupling with Phenoxybenzenesulfonamide: The final step involves coupling the tosylated furan derivative with phenoxybenzenesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The tosyl group can be reduced to a methyl group under strong reducing conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furanones or hydroxylated furans.

Reduction: Methylated derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition can lead to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Key Observations :

- The furan ring in the target compound distinguishes it from ranitidine derivatives (which focus on gastroactivity) and biphenyl-piperidine analogs (which prioritize stability via steric hindrance) .

- Unlike thiazolyl hydrazones, the absence of a thiazole or nitro group in the target compound may reduce direct antifungal potency but improve solubility due to the phenoxybenzenesulfonamide group .

Biological Activity

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, sulfonamide group, and phenoxy moiety. Its molecular formula can be represented as C18H20N2O4S, with a molecular weight of approximately 364.43 g/mol. The presence of the furan ring is particularly noteworthy, as it contributes to the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Recent studies indicate that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

In a controlled study involving MCF-7 (breast cancer) cells, treatment with this compound resulted in a significant increase in apoptotic cell populations as assessed by flow cytometry. The results indicated a dose-dependent response, with higher concentrations leading to greater apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Interference with Cell Signaling Pathways : The compound may modulate pathways involved in cell survival and proliferation, particularly in cancer cells.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits low toxicity profiles; however, further investigations are necessary to fully understand its safety margins.

Table 2: Toxicity Assessment Data

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat model) |

| Skin Irritation | Mild irritation observed |

| Mutagenicity | Negative in Ames test |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.